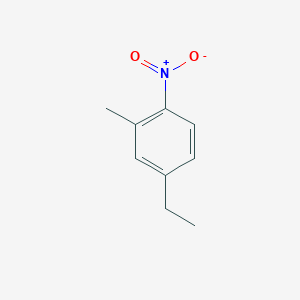
4-Ethyl-2-methyl-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Ethyl-2-methyl-1-nitrobenzene is a nitro derivative of ethylmethylbenzene, which is a type of aromatic compound. This compound is not directly mentioned in the provided papers, but its structure and properties can be inferred from similar compounds discussed in the research. For instance, nitration reactions and the effects of substituents on benzene rings are common themes in the provided data.
Synthesis Analysis
The synthesis of nitroaromatic compounds typically involves nitration reactions. For example, the nitration of 4-ethyltoluene in acetic anhydride leads to the formation of diastereoisomers of nitrocyclohexadiene acetates, which upon rearomatization can yield nitrotoluenes . Although the exact synthesis of 4-Ethyl-2-methyl-1-nitrobenzene is not detailed, similar synthetic methods could be applied, such as electrophilic aromatic substitution.
Molecular Structure Analysis
The molecular structure of nitroaromatic compounds is characterized by the presence of nitro groups attached to a benzene ring, which can significantly affect the electronic distribution and reactivity of the molecule. For instance, the crystal structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene shows the benzene ring in a boat conformation, which is a result of the substituents' influence on the ring . The structure of 4-Ethyl-2-methyl-1-nitrobenzene would similarly be influenced by its ethyl, methyl, and nitro substituents.
Chemical Reactions Analysis
Nitroaromatic compounds participate in various chemical reactions, often facilitated by the nitro group. The nitro group is an electron-withdrawing group that can make the aromatic ring more susceptible to nucleophilic attack. For example, the synthesis of ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate involves the reaction of a nitroaromatic compound with ethyl 4-hydroxybenzoate . The reactivity of 4-Ethyl-2-methyl-1-nitrobenzene would be expected to follow similar patterns, engaging in reactions typical for nitro-substituted aromatics.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaromatic compounds are influenced by the presence of nitro groups. These groups can affect the boiling point, melting point, and density of the compound. For example, the crystal structures of various ethynylnitrobenzenes with different alkoxy chain lengths show diverse packing and intermolecular interactions, which would affect their physical properties . The properties of 4-Ethyl-2-methyl-1-nitrobenzene would be expected to be similar to those of other nitroaromatic compounds, with specific values determined by its unique substituents.
Wissenschaftliche Forschungsanwendungen
Electroreduction Characteristics : A study explored the electroreduction characteristics of 1-ethyl-4-nitro-benzene, finding that its peak potential is more negative than nitrobenzene, with diffusion being the control step of the reduction. The current efficiency was 58%, and the yield of 4-ethyl aniline was 43% (Chen Song, 2005).
Hydrogen Bond Interactions : Another study investigated the hydrogen bond interactions in binary solutions of ethyl acetate with nitrobenzene. The research used FTIR spectroscopy and theoretical calculations to understand the stability of various systems, including interactions between the methyl/methylene hydrogen and ester linkage oxygen (N. Karthick et al., 2018).
Photoreduction by Amines : A study on the photoreduction of 4-substituted nitrobenzenes by triethylamine in acetonitrile showed that the reduction potentials correlated with the hyperfine nitrogen coupling constants of the radical anion and with the donor-acceptor characteristics of the 4-substituent (E. Norambuena et al., 2004).
Biodegradation by Pseudomonas sp. : Research on the biodegradation of 4-nitrotoluene by Pseudomonas spp. highlighted that 4-nitrotoluene was degraded via initial oxidation of the methyl group, forming 4-nitrobenzyl alcohol, then converted to 4-nitrobenzoate and further reduced to 4-hydroxylaminobenzoate (B. Haigler, J. Spain, 1993).
Hydrogenation of Nitro Compounds : A study on the hydrogenation of nitrobenzene and ethyl-4-nitrobenzoate over a Pd/carbon catalyst was conducted using a new small-scale reaction calorimeter integrated with IR spectroscopy and on-line gas-uptake measurements (F. Visentin et al., 2006).
Ethoxylation using Phase-Transfer Catalysts : The ethoxylation of p-chloronitrobenzene using benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound irradiation conditions was investigated, revealing insights into the kinetics of nucleophilic substitution reactions (Maw‐Ling Wang, V. Rajendran, 2007).
Wirkmechanismus
Target of Action
The primary target of 4-Ethyl-2-methyl-1-nitrobenzene is the benzene ring in the compound. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The mode of action of 4-Ethyl-2-methyl-1-nitrobenzene involves electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 4-Ethyl-2-methyl-1-nitrobenzene is the electrophilic aromatic substitution pathway. This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects include the formation of a substituted benzene ring .
Pharmacokinetics
It is known that the compound is used for pharmaceutical testing .
Result of Action
The result of the action of 4-Ethyl-2-methyl-1-nitrobenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a proton is removed from the benzenonium intermediate .
Action Environment
The action of 4-Ethyl-2-methyl-1-nitrobenzene can be influenced by various environmental factors. For instance, Friedel Crafts reactions, which could potentially occur with this compound, are hindered if the benzene ring is strongly deactivated . Therefore, the environment in which the reaction takes place can impact the efficacy and stability of 4-Ethyl-2-methyl-1-nitrobenzene.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethyl-2-methyl-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWREBLPZKNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


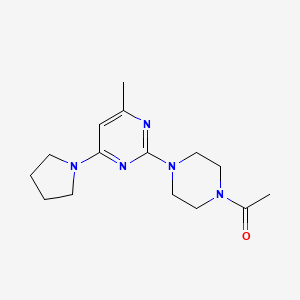
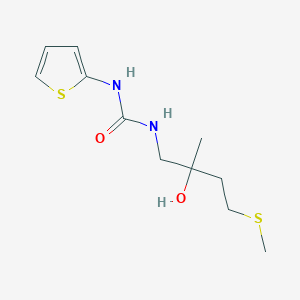
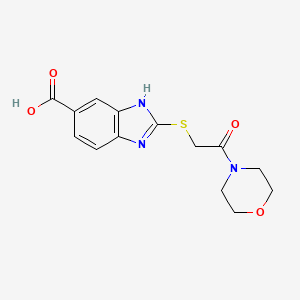
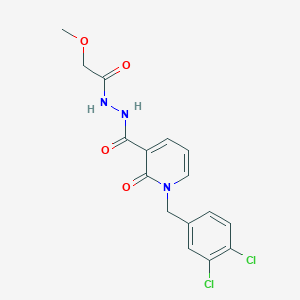

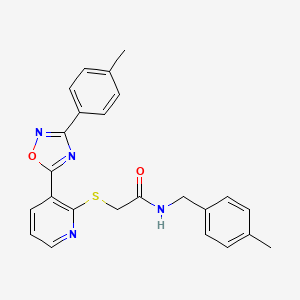
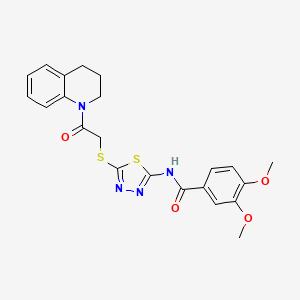
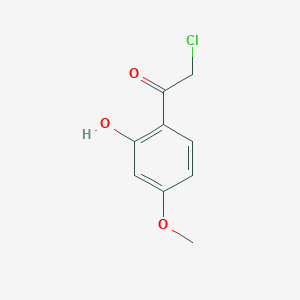
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2541813.png)
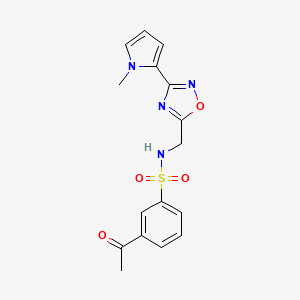
![8-(sec-butyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541816.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2541817.png)
![tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate](/img/structure/B2541819.png)